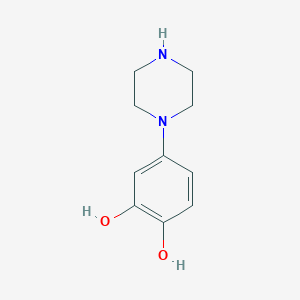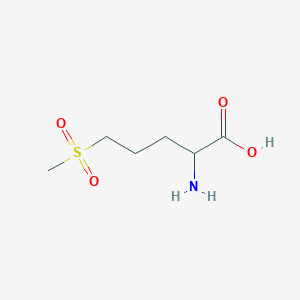
beta-Hydroxy-4-nitrobenzenepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Hydroxy-4-nitrobenzenepropanenitrile: is an organic compound with the molecular formula C9H8N2O3 It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN) on a propanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: One common method to synthesize beta-Hydroxy-4-nitrobenzenepropanenitrile is through the addition of hydrogen cyanide (HCN) to aldehydes or ketones, forming hydroxynitriles.
From Halogenoalkanes: Another method involves the substitution reaction of halogenoalkanes with sodium or potassium cyanide in ethanol, producing nitriles.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-Hydroxy-4-nitrobenzenepropanenitrile can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are used under controlled conditions to reduce the nitro group.
Major Products:
Oxidation: Produces carbonyl compounds.
Reduction: Produces amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
- Potential applications in drug development due to its functional groups that can be modified to enhance biological activity.
Industry:
Wirkmechanismus
The mechanism of action of beta-Hydroxy-4-nitrobenzenepropanenitrile involves its functional groups. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The nitro group is an electron-withdrawing group, influencing the compound’s electrophilic and nucleophilic properties. The nitrile group can undergo nucleophilic addition reactions, forming various derivatives .
Vergleich Mit ähnlichen Verbindungen
Beta-Hydroxy-4-nitrobenzeneethanenitrile: Similar structure but with a shorter carbon chain.
4-Nitrobenzenepropanenitrile: Lacks the hydroxyl group.
Beta-Hydroxybenzenepropanenitrile: Lacks the nitro group.
Uniqueness: Beta-Hydroxy-4-nitrobenzenepropanenitrile is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
71312-64-6 |
|---|---|
Molekularformel |
C9H8N2O3 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
3-hydroxy-3-(4-nitrophenyl)propanenitrile |
InChI |
InChI=1S/C9H8N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5H2 |
InChI-Schlüssel |
HJMGPNYFZRPELU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC#N)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)











